![molecular formula C24H11N3O3 B14741093 1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione CAS No. 6376-89-2](/img/structure/B14741093.png)
1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione is a complex heterotetracyclic compound that combines multiple fused ring systems, including benzimidazole and isoquinoline moieties. This compound exhibits broad and multifaceted biological activity, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione typically involves multi-step reactions that include cyclization and condensation processes. One-pot protocols have been developed for the synthesis of similar compounds, engaging commercially available o-phenylenediamines and o-cyanobenzaldehydes . These reactions often employ metal reagents or catalysts to facilitate the formation of the complex ring structures .
Industrial Production Methods: Industrial production methods focus on optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted .
Analyse Des Réactions Chimiques
Types of Reactions: 1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its anticancer properties and potential therapeutic applications.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which 1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit topoisomerase I by stabilizing the DNA-enzyme complex, preventing DNA replication and transcription . Additionally, it can interact with cyclic AMP-dependent protein kinase, affecting various cellular processes.
Comparaison Avec Des Composés Similaires
- Benzo[4,5]imidazo[2,1-a]isoquinoline
- Isoquinolino[3,4-b]quinoxaline
- Benzo[4,5]imidazo[1,2-a]pyrimidine
Uniqueness: 1H,13H-Benzo[4,5]isoquinolino[2,1-a]pyrido[3,4,5-gh]perimidine-1,3,13(2H)-trione is unique due to its specific ring structure and the combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to inhibit multiple enzymes and its potential therapeutic applications set it apart from other similar compounds .
Propriétés
Numéro CAS |
6376-89-2 |
|---|---|
Formule moléculaire |
C24H11N3O3 |
Poids moléculaire |
389.4 g/mol |
Nom IUPAC |
2,14,20-triazaheptacyclo[16.6.2.14,8.02,13.015,25.022,26.012,27]heptacosa-1(24),4,6,8(27),9,11,13,15(25),16,18(26),22-undecaene-3,19,21-trione |
InChI |
InChI=1S/C24H11N3O3/c28-22-13-7-9-16-20-17(10-8-14(19(13)20)23(29)26-22)27-21(25-16)12-5-1-3-11-4-2-6-15(18(11)12)24(27)30/h1-10H,(H,26,28,29) |
Clé InChI |
ZZEJMVSHSZJNBE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C4=NC5=C6C(=CC=C7C6=C(C=C5)C(=O)NC7=O)N4C(=O)C3=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-DI-Tert-butyl-4-[(dibutylamino)methyl]phenol](/img/structure/B14741017.png)
![2-Phenylbenzo[h]quinoline-4-carboxylic acid](/img/structure/B14741021.png)
![2-Nitro-3-phenylbicyclo[2.2.1]heptane](/img/structure/B14741035.png)
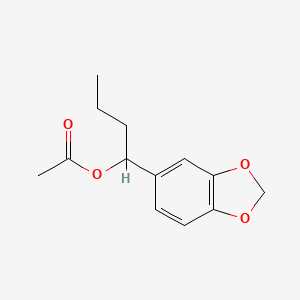
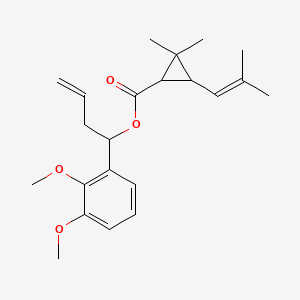
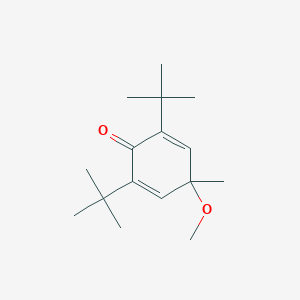
![1-[(Benzyloxy)methyl]-3-chlorobenzene](/img/structure/B14741062.png)

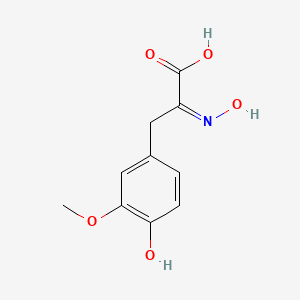
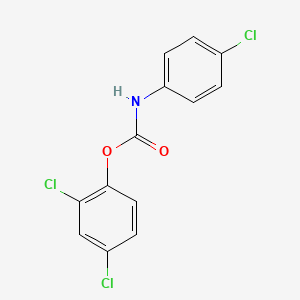
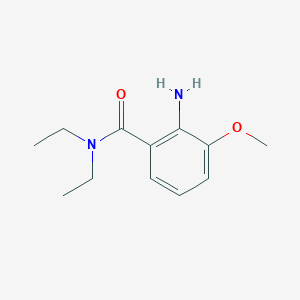
![Methyl 3-[4-(2-hydroxyethylamino)phenyl]propanoate](/img/structure/B14741076.png)
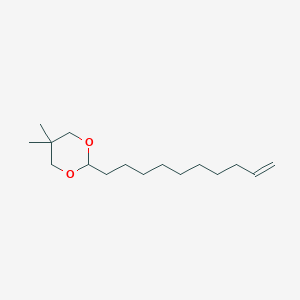
![2-[3-(4-Fluorophenyl)-3-oxo-1-phenylpropyl]-1H-indene-1,3(2H)-dione](/img/structure/B14741087.png)
